molecular formula C17H13N3O3S B2787118 N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-12-4

N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2787118
CAS No.: 865660-12-4
M. Wt: 339.37
InChI Key: VOLWTBRWNJEMBO-UHFFFAOYSA-N
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Description

N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 2-thienyl-pyrimidine core: This can be achieved through the condensation of 2-thiophenecarboxaldehyde with guanidine to form 2-thienylpyrimidine.

    Construction of the benzodioxine ring: This involves the cyclization of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxine.

    Coupling of the two moieties: The final step involves the coupling of the 2-thienylpyrimidine with the benzodioxine carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitutions can occur on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitutions can be facilitated by reagents like bromine or chlorinating agents, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4,6-dichloropyrimidine.

    Benzodioxine derivatives: Compounds like 1,4-benzodioxine and its various substituted forms.

Uniqueness

N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of three distinct heterocyclic structures, which imparts it with a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-(4-thiophen-2-ylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(14-10-22-12-4-1-2-5-13(12)23-14)20-17-18-8-7-11(19-17)15-6-3-9-24-15/h1-9,14H,10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLWTBRWNJEMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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